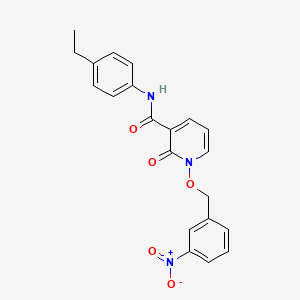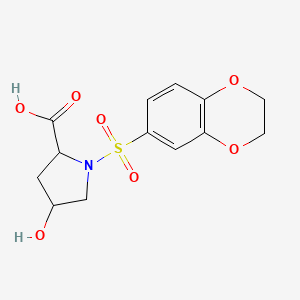
1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound, also known as 1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidine-2-carboxylic acid, has a CAS Number of 1008191-83-0 . It has a molecular weight of 313.33 . The IUPAC name for this compound is 1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)proline .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H15NO6S/c15-13(16)10-2-1-5-14(10)21(17,18)9-3-4-11-12(8-9)20-7-6-19-11/h3-4,8,10H,1-2,5-7H2,(H,15,16) . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and the bonds between them.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility were not available in the sources.Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Activity
The compound has been explored in the synthesis of pyridonecarboxylic acids as antibacterial agents. For instance, compounds with amino- and/or hydroxy-substituted cyclic amino groups have shown significant antibacterial activity. These studies indicate the potential for developing new antibiotics leveraging the unique structural features of such compounds (Egawa et al., 1984).
Sensing Devices for Biologically Important Molecules
Derivatives of the compound have been utilized in the design of new solid-state ESIPT (excited-state intramolecular proton transfer) fluorescent chromic molecules. These molecules can respond to various types of organic bases and amines, acting as sensing devices for biologically important molecules like ammonia and histamine. This application demonstrates the compound's utility in creating sensitive and selective sensors for environmental monitoring and biomedical diagnostics (Nakane et al., 2018).
Crystal Structure Analysis
The crystal structures of organic salts involving derivatives of this compound have provided insights into hydrogen bonding and molecular arrangements. Such studies are crucial for understanding the physical and chemical properties of these compounds, which can inform their applications in drug design and materials science (Balasubramani et al., 2007).
Drug Development and Bioactive Compounds
Research has also focused on synthesizing bioactive compounds starting with variants of this acid. These efforts aim to produce molecules with significant enzyme inhibition and antibacterial properties, potentially leading to new therapeutic agents. The versatility of this compound in synthesizing a wide range of bioactive derivatives highlights its value in pharmaceutical research (Irshad et al., 2014).
Advanced Materials and Catalysis
Some derivatives have been explored for their catalytic properties and in the synthesis of advanced materials. For instance, novel sulfonic acid functionalized ionic liquids have been developed for multicomponent synthesis, showcasing the compound's application in green chemistry and sustainable processes (Chen et al., 2011).
Safety and Hazards
The compound has a GHS06 pictogram, indicating that it is toxic if swallowed . The hazard statement is H301 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing hands thoroughly after handling (P264), and IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician (P301+P310) .
Mecanismo De Acción
Target of Action
The primary target of 1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid is Pyruvate kinase PKM . Pyruvate kinase is an enzyme involved in glycolysis, which is a crucial metabolic pathway for cellular respiration.
Biochemical Pathways
The compound’s interaction with Pyruvate kinase PKM affects the glycolysis pathway . This pathway is responsible for the conversion of glucose into pyruvate, with the concurrent production of ATP, which provides energy for the cell. Any alteration in this pathway can have significant downstream effects on cellular metabolism and energy production.
Result of Action
The molecular and cellular effects of the compound’s action depend on how it modulates the activity of Pyruvate kinase PKM and the subsequent alterations in the glycolysis pathway . Changes in this pathway can affect the energy balance within the cell, potentially influencing various cellular functions and processes.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability . For instance, extreme pH or temperature conditions might denature the compound, reducing its efficacy. Additionally, the presence of other molecules could lead to competitive or non-competitive inhibition, affecting the compound’s ability to bind to its target.
Propiedades
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO7S/c15-8-5-10(13(16)17)14(7-8)22(18,19)9-1-2-11-12(6-9)21-4-3-20-11/h1-2,6,8,10,15H,3-5,7H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKHIESSXNFEMIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)N3CC(CC3C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

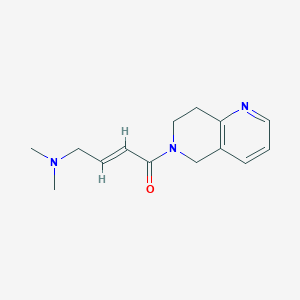
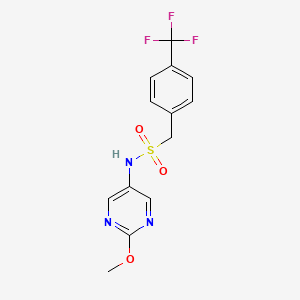
![6-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2961113.png)

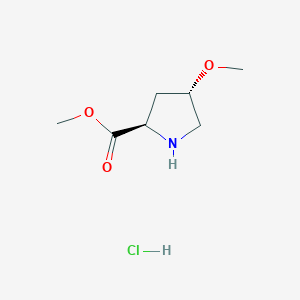
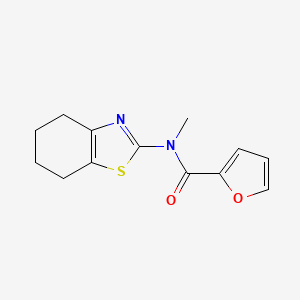
![(1R,5S)-3-[(tert-butoxy)carbonyl]-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2961120.png)
![Ethyl 5-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate](/img/structure/B2961121.png)

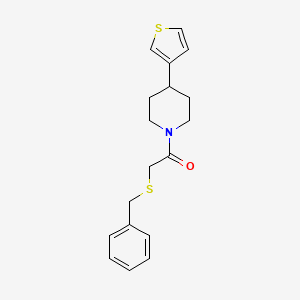
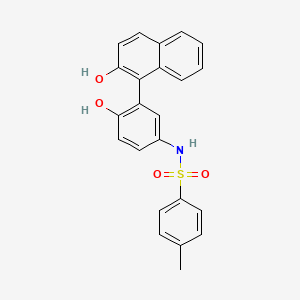
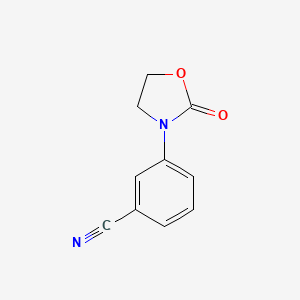
![methyl 4-[({(2Z)-2-[(phenylsulfonyl)imino]-2,3-dihydro-1,3-thiazol-4-yl}acetyl)amino]benzoate](/img/structure/B2961128.png)
